Propanal oxime is classified under the broader category of oximes, which are compounds characterized by the functional group R1R2C=N-OH, where R1 and R2 can be hydrogen or organic groups. Oximes are typically formed through the condensation of carbonyl compounds (aldehydes or ketones) with hydroxylamine. Propanal, being an aldehyde with the formula , reacts with hydroxylamine to yield propanal oxime, which has the molecular formula .
The synthesis of propanal oxime generally involves the following methods:
Propanal oxime features a central carbon atom bonded to a hydroxylamine group (N-OH) and two additional carbon atoms from the propanal structure. Its molecular structure can be represented as follows:
Propanal oxime participates in several important chemical reactions:
The mechanism of action for the synthesis of propanal oxime involves several steps:
This mechanism highlights the importance of pH and temperature in facilitating efficient synthesis .
Propanal oxime exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis .
Propanal oxime has several scientific applications:
The therapeutic application of oximes represents a significant chapter in medicinal chemistry, marked by strategic molecular innovations and clinical milestones. The discovery of pralidoxime (2-PAM) in the 1950s revolutionized the treatment of organophosphate poisoning, establishing the foundational role of oximes as acetylcholinesterase reactivators [2]. This breakthrough demonstrated how the nucleophilic oxime moiety could counteract acetylcholinesterase inhibition through direct chemical reactivation—a mechanism distinct from traditional receptor antagonism. By 1958, clinical studies confirmed pralidoxime's efficacy as an adjunct to atropine, making it the first FDA-approved oxime therapeutic and setting a precedent for nerve agent antidote development [2].
The 1980s witnessed a structural expansion with the introduction of oxime-based cephalosporins such as cefuroxime, ceftizoxime, and cefpodoxime. These antibiotics leveraged the oxime group to enhance β-lactamase stability through steric hindrance while maintaining potent antimicrobial activity against Gram-positive and Gram-negative pathogens. Their FDA approval underscored the oxime functional group's versatility beyond toxicology, enabling broad-spectrum antibacterial activity and improved pharmacokinetic profiles [2] [5].
The 21st century catalyzed a paradigm shift toward molecularly targeted oxime derivatives, particularly in oncology. Seminal work on indirubin-3′-monoxime revealed potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) at nanomolar concentrations (IC₅₀ = 0.022–0.7 μM). This discovery highlighted how oxime functionalization could transform natural products into selective kinase inhibitors with enhanced solubility and target affinity compared to their carbonyl precursors [1] [5]. Contemporary research further diversified applications, with oximes now recognized as nitric oxide donors, protease inhibitors, and ion channel modulators—solidifying their status as multifaceted pharmacophores.
Table 1: Milestone FDA-Approved Oxime Therapeutics [2] [5]
Therapeutic Agent | Approval Era | Primary Indication | Mechanistic Class | Molecular Innovation |
---|---|---|---|---|
Pralidoxime (2-PAM) | 1964 | Organophosphate poisoning | Acetylcholinesterase reactivator | Pyridinium aldoxime scaffold |
Cefuroxime | 1983 | Bacterial infections | β-Lactam antibiotic | Syn-anti oxime conformation enhancing β-lactamase stability |
Ceftizoxime | 1983 | Bacterial infections | β-Lactam antibiotic | Methoxyimino group broadening antibacterial spectrum |
Cefpodoxime | 1992 | Bacterial infections | β-Lactam antibiotic | Pro-drug optimization via oxime esterification |
Indirubin-3′-monoxime derivatives | Clinical trials (Ongoing) | Leukemia, Solid tumors | Kinase inhibitors | Isatin ring modification enhancing CDK selectivity |
Propanal, oxime (C₃H₇NO; molecular weight 73.09 g/mol) occupies a distinctive niche as one of the smallest aliphatic ketoximes, characterized by a propyl chain attached to the oxime functional group (-CH₂-CH₂-CH=NOH). Its structural minimalism provides an invaluable template for probing structure-activity relationships fundamental to oxime biochemistry. Unlike aromatic oximes like benzaldoxime, propanal oxime's aliphatic chain confers greater conformational flexibility and altered electronic properties, with a pKa of ~10.5 facilitating pH-dependent reactivity [3] [7]. These attributes enable its versatile roles as a synthetic intermediate, nitric oxide precursor, and polymer modifier.
In medicinal chemistry, propanal oxime derivatives serve as precursors for bioactive molecules through reactions at both the oxime hydroxyl and nitrogen centers. Acylation or etherification yields prodrugs with enhanced membrane permeability, while transition metal complexes exhibit antimicrobial properties. Its oxidation by cytochrome P450 enzymes generates nitric oxide—a key signaling molecule in cardiovascular regulation—positioning it as a vasoactive prototype [3]. Material science applications leverage its reactivity in terpolymer synthesis; condensation with formaldehyde and acetophenone produces self-crosslinked resins with thermal stability exceeding 300°C, as confirmed by thermogravimetric analysis [7]. Such polymers demonstrate structure-dependent antimicrobial activity against Gram-positive bacteria through membrane disruption mechanisms.
Table 2: Propanal, Oxime Derivatives and Their Research Applications [3] [4] [7]
Derivative Class | Representative Structure | Key Properties | Research Application |
---|---|---|---|
O-Alkylated oxime ethers | CH₃CH₂CH₂-N=OCH₃ | Enhanced lipophilicity (LogP +0.7 vs parent) | Prodrug design for blood-brain barrier penetration |
Acyloximes | CH₃CH₂CH₂-N=OCOCH₃ | Hydrolytic activation | Nitric oxide donors in cardiovascular models |
Metal complexes | [Cu(propanal-oxime)₂Cl₂] | Broad-spectrum antimicrobial activity | Antibacterial coatings and chelation therapy |
Terpolymers | Poly(4-APO-F-A) | Thermal degradation onset: 225°C | Flame-retardant materials with biocidal properties |
Amidoximes | CH₃CH₂CH₂-C(=NOH)NH₂ | Renal CYP450 metabolism | Antihypertensive candidates |
Despite promising applications, critical knowledge gaps impede the rational development of propanal oxime-based therapeutics. The metabolic fate of propanal oxime remains inadequately characterized, particularly regarding tissue-specific biotransformation. While hepatic CYP450-mediated oxidation to nitric oxide and propanal is documented, competing pathways like reduction to propylamine or glutathione conjugation are poorly mapped. This ambiguity complicates predictions of off-target effects and interspecies metabolic differences [3] [4].
The precise molecular targets of propanal oxime derivatives in anticancer contexts require elucidation. Although structural analogs like indirubin oximes inhibit kinases (e.g., GSK-3β IC₅₀ = 5 nM), propanal oxime's minimal scaffold lacks the planar rigidity for ATP-site binding. Hypothesized mechanisms include thiol-mediated signaling disruption or chelation of zinc finger domains, but direct proteomic evidence remains scarce. Advanced techniques like thermal proteome profiling or activity-based protein profiling could resolve these uncertainties [1] [5].
Delivery challenges plague therapeutic applications due to propanal oxime's high polarity (calculated cLogP = 0.2) and susceptibility to enzymatic hydrolysis. Current polymer conjugates show limited controlled release capabilities, with >80% payload release within 4 hours in simulated physiological conditions [7]. Innovations in nanocarriers or stimuli-responsive prodrug designs are essential to overcome bioavailability limitations. Furthermore, the structure-toxicity relationships of degradation byproducts like propanal—a reactive carbonyl compound—demand rigorous evaluation to preclude organ toxicity risks.
Table 3: Critical Knowledge Gaps and Proposed Research Directions [3] [4] [7]
Knowledge Gap | Current Limitations | Advanced Methodologies for Resolution |
---|---|---|
Metabolic Pathways | Incomplete mapping of Phase I/II metabolism; unidentified reactive intermediates | LC-MS/MS with stable isotope tracing; cryopreserved hepatocyte models |
Primary Molecular Targets | Lack of direct target engagement data for aliphatic oximes | Chemical proteomics (e.g., ISO-TARGET); CRISPR-Cas9 functional genomics |
Nitric Oxide Release Kinetics | Unquantified spatial-temporal NO release in vivo | Electrochemical sensors coupled with microdialysis; organ-on-chip models |
Polymer Degradation Mechanisms | Poor understanding of hydrolytic/oxidative cleavage patterns | Pyrolysis-GC/MS; molecular dynamics simulations of hydrolysis |
Cellular Resistance Mechanisms | Unknown adaptations to chronic oxime exposure | Multi-omics (transcriptomics/proteomics/metabolomics) of tolerant cell lines |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4